![molecular formula C21H14N2O4S B2958297 N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 921870-52-2](/img/structure/B2958297.png)
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring system, which is a core structural unit in various biologically active natural medicines and synthetic chemical raw materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the construction of the benzofuran ring and the subsequent formation of the thiazole ring. One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as proton quantum tunneling have been employed to construct complex benzofuran ring systems with high efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to optimize the reaction yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-yl alcohols.
Scientific Research Applications
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound featuring benzofuran, thiazole, and furan moieties, drawing interest for its potential biological activities and applications in scientific research. Benzofuran compounds, to which this compound belongs, have demonstrated biological activities such as antitumor, antibacterial, antioxidant, and antiviral properties.
Chemical Structure and Properties
The compound has a complex structure that includes a benzofuran moiety and a thiazole ring.
Key details:
- IUPAC Name : N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
- Molecular Formula : C12H10N2O2S
- Molecular Weight : 246.29 g/mol
- CAS Number : 921550-63-2
Biological Activities
Antiviral Activity
Research indicates that compounds similar to N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide exhibit antiviral properties. Thiazole derivatives have demonstrated effectiveness against viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The mechanism often involves inhibiting viral polymerases or proteases, leading to reduced viral replication.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structural features possess antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 4.69 to 156.47 µM against bacterial strains, including Staphylococcus aureus and Escherichia coli. These results suggest that N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide may also exhibit antimicrobial properties.
Mechanisms of Action
- Target of Action : Benzofuran compounds have shown strong biological activities, such as antitumor, antibacterial, anti-oxidative, and antiviral activities.
- Mode of Action : Benzofuran derivatives may interact with their targets in a manner that modulates these targets’ functions.
- Biochemical Pathways : This compound may affect pathways related to cell growth, oxidative stress, viral replication, and bacterial growth.
- Result of Action : This compound may have effects such as inhibiting cell growth, reducing oxidative stress, inhibiting viral replication, and inhibiting bacterial growth.
Mechanism of Action
The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring system is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its biological activities, including antimicrobial properties.
Uniqueness
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of benzofuran and thiazole rings makes it a versatile compound with a wide range of applications in scientific research and industry .
Biological Activity
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.
Structural Characteristics
The compound features a unique combination of benzothiazole , thiazole , and methoxy-substituted benzofuran moieties. This structural diversity may enhance its interaction with various biological targets, making it a candidate for therapeutic development.
Synthesis
The synthesis typically involves multi-step reactions starting from readily available precursors. The methods include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the benzofuran moiety via electrophilic substitution.
- Final coupling to form the complete amide structure.
Antioxidant and Neuroprotective Effects
Research has shown that derivatives of benzofuran, including this compound, exhibit significant neuroprotective and antioxidant properties. For instance, studies on similar compounds demonstrated their ability to protect against NMDA-induced excitotoxicity in neuronal cells.
Key Findings:
- Compound 1f showed potent neuroprotective action comparable to memantine at 30 µM concentration.
- Substituents like -CH3 and -OH at specific positions enhanced neuroprotective efficacy against oxidative stress and excitotoxicity .
Anti-inflammatory and Anticancer Properties
Molecular docking studies suggest that this compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and various kinases associated with cancer proliferation.
Potential Mechanisms:
- Inhibition of COX enzymes could lead to reduced inflammation.
- Targeting kinases may hinder cancer cell growth and proliferation.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals varying biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides | Benzothiazole derivative | Antimicrobial |
Psoralen | Benzofuran derivative | Antimicrobial, anticancer |
8-Methoxypsoralen | Benzofuran derivative | Antimicrobial |
4-Amino-N-(thiazol-2-yl)benzenesulfonamides | Thiazole derivative | Anticonvulsant |
This table highlights how variations in structure can lead to diverse biological activities, indicating that modifications in the benzofuran or thiazole components could optimize therapeutic effects .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Neuroprotective Studies : A series of synthesized benzofuran derivatives were tested for neuroprotection against NMDA-induced damage. The results indicated that certain substitutions significantly enhanced protective effects .
- Inflammatory Pathway Inhibition : Research indicated that compounds with similar thiazole and benzothiazole structures could effectively inhibit inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S/c1-25-16-8-4-6-13-10-17(27-19(13)16)14-11-28-21(22-14)23-20(24)18-9-12-5-2-3-7-15(12)26-18/h2-11H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDFYNPFZVHPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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